1-Chloro-2-hydroxyanthracene-9,10-dione
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Overview
Description
1-Chloro-2-hydroxyanthracene-9,10-dione is an organic compound with the molecular formula C₁₄H₇ClO₃. It is a derivative of anthraquinone, characterized by the presence of a chlorine atom and a hydroxyl group on the anthracene ring system. This compound is known for its vibrant color and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-hydroxyanthracene-9,10-dione can be synthesized through several methods. One common route involves the chlorination of 2-hydroxyanthracene-9,10-dione. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the anthracene ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroxyanthracene derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atom under basic conditions.
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroxyanthracene derivatives.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
Scientific Research Applications
1-Chloro-2-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of colorants and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-chloro-2-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components. These mechanisms contribute to its potential antimicrobial and anticancer activities.
Comparison with Similar Compounds
2-Hydroxyanthracene-9,10-dione: Lacks the chlorine atom, leading to different reactivity and properties.
1-Chloroanthracene-9,10-dione: Lacks the hydroxyl group, affecting its chemical behavior and applications.
1,2-Dihydroxyanthracene-9,10-dione: Contains an additional hydroxyl group, resulting in different chemical and biological activities.
Uniqueness: 1-Chloro-2-hydroxyanthracene-9,10-dione is unique due to the presence of both a chlorine atom and a hydroxyl group on the anthracene ring. This combination imparts distinct chemical reactivity and biological activities, making it valuable in various research and industrial applications.
Properties
CAS No. |
6471-81-4 |
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Molecular Formula |
C14H7ClO3 |
Molecular Weight |
258.65 g/mol |
IUPAC Name |
1-chloro-2-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H7ClO3/c15-12-10(16)6-5-9-11(12)14(18)8-4-2-1-3-7(8)13(9)17/h1-6,16H |
InChI Key |
AHOIPAPKEUPTON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O)Cl |
Origin of Product |
United States |
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